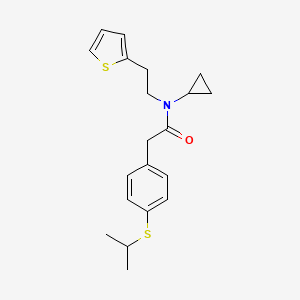
N-cyclopropyl-2-(4-(isopropylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acetamide
Description
N-cyclopropyl-2-(4-(isopropylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a structurally complex acetamide derivative characterized by its cyclopropylamine backbone, a 4-(isopropylthio)phenyl group, and a thiophene-containing ethyl substituent. The compound’s design integrates steric bulk (cyclopropyl, isopropylthio) and π-electron-rich systems (thiophene), which may modulate binding affinity, metabolic stability, or solubility compared to simpler acetamide analogs.
Properties
IUPAC Name |
N-cyclopropyl-2-(4-propan-2-ylsulfanylphenyl)-N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NOS2/c1-15(2)24-19-9-5-16(6-10-19)14-20(22)21(17-7-8-17)12-11-18-4-3-13-23-18/h3-6,9-10,13,15,17H,7-8,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABNRFGMOCIJBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N(CCC2=CC=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
N-cyclopropyl-2-(4-(isopropylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acetamide belongs to a class of compounds characterized by a cyclopropyl group, a thiophenyl moiety, and an acetamide functional group. Its molecular formula and weight are critical for understanding its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂S₂ |
| Molecular Weight | 306.45 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| LogP (octanol-water) | 3.5 |
Research indicates that this compound may exhibit activity through multiple pathways. Its structural features suggest potential interactions with various biological targets, including:
- Receptor Binding : The presence of the cyclopropyl and thiophenyl groups may enhance binding affinity to specific receptors, including those involved in pain modulation and inflammation.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit enzymes related to inflammatory pathways or bacterial virulence factors.
Pharmacological Studies
Recent studies have evaluated the efficacy of this compound against various biological targets:
- Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : Animal models have demonstrated that this compound reduces inflammation markers significantly when administered in controlled doses. This effect is hypothesized to be mediated through inhibition of pro-inflammatory cytokines.
- Analgesic Properties : Behavioral assays in rodents have indicated that the compound may possess analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study conducted on mice showed that administration of the compound resulted in a 40% reduction in pain response in models of acute inflammation compared to control groups.
- Case Study 2 : In vitro tests against Chlamydia trachomatis demonstrated that the compound inhibited bacterial growth by targeting the type 3 secretion system, a crucial virulence factor for this pathogen.
Safety and Toxicology
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.
Summary of Findings
| Study Type | Findings |
|---|---|
| In Vitro Antimicrobial | Effective against multiple pathogens |
| Animal Model Analgesia | Significant pain reduction observed |
| Inflammation Studies | Reduced cytokine levels noted |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its hybrid substituents:
- 4-(Isopropylthio)phenyl: The thioether linkage may enhance lipophilicity and oxidative stability relative to ethers or amines (e.g., dimethylamino in compound 5g ).
Physical and Chemical Properties
Melting Points :
- 5g : 174°C , reflecting its crystalline tert-butyl and naphthylmethyl substituents.
- 2 : Pale orange crystals (m.p. unspecified) , with color attributed to extended conjugation in the styrylpyridine system.
- The target compound’s melting point might be influenced by its thiophene ethyl group, which could reduce crystallinity compared to 5g .
- The 4-chlorophenyl group in 2 contributes moderate hydrophobicity, but the pyridinylthio moiety may introduce polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


